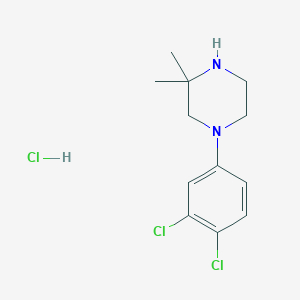
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. In
Applications De Recherche Scientifique
Histone Deacetylase (HDAC) Inhibitors
Compounds with structures related to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide have been investigated for their potential as histone deacetylase inhibitors. A study described the synthesis and biological activity of 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, highlighting their significant HDAC inhibitory activity. The research aimed at optimizing the chemical structure for enhanced bioactivity, identifying specific substitutions that increase HDAC inhibitory effects (Mai et al., 2004).
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of compounds bearing the pyrrole and sulfonamide functional groups. Synthesis and investigation of 1-[2-(4-aminosulfonylphenyl)ethyl]-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones demonstrated their potential as antimicrobial agents. These compounds were synthesized through reactions involving aroylpyruvic acids, and their structures were confirmed via spectroscopy. Their antibacterial activities were evaluated, indicating promising applications in addressing bacterial infections (Gein et al., 2015).
Synthesis and Drug Metabolism
A different study utilized biocatalysis to investigate the metabolism of a biaryl-bis-sulfonamide compound, aiming to prepare mammalian metabolites using microbial systems. This research highlighted the importance of understanding drug metabolism for pharmaceutical applications. Through microbial biotransformation, several metabolites were produced, aiding in the identification and quantification of drug metabolites in clinical studies, which is crucial for drug development processes (Zmijewski et al., 2006).
Anticancer Research
Research into novel anticancer agents led to the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer cells. The study emphasizes the potential of such compounds in developing safer and more effective anticancer therapies (Redda et al., 2011).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-18-10-5-8-14(18)15(19)12-17-16(20)9-11-23(21,22)13-6-3-2-4-7-13/h2-8,10,15,19H,9,11-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQLAJHFMKUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)
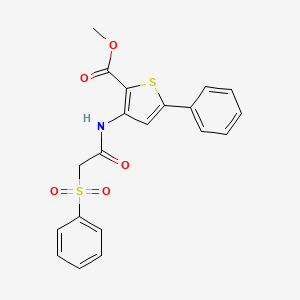
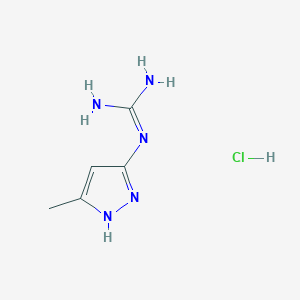
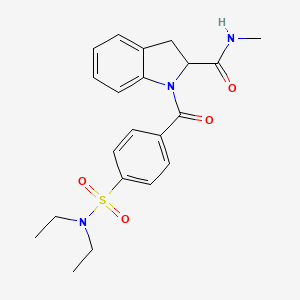


![3-(3-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2808274.png)
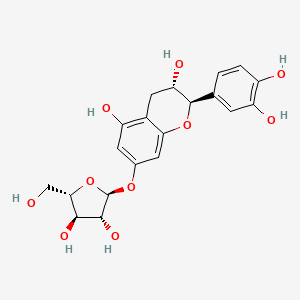
![2-(4-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2808276.png)
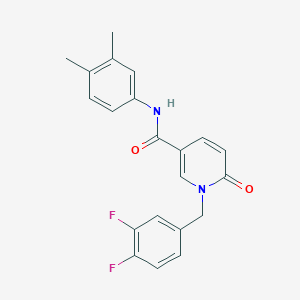
![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)
